molecular formula C24H32N6O3 B607618 1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea CAS No. 1207360-89-1

1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea

Cat. No.: B607618
CAS No.: 1207360-89-1
M. Wt: 452.5 g/mol
InChI Key: RGJOJUGRHPQXGF-INIZCTEOSA-N
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Description

GDC-0349 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It has shown significant efficacy in inhibiting the growth of non-small cell lung cancer cells by blocking the activation of the Akt-mTORC1/2 pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

GDC-0349 is synthesized through a series of chemical reactions involving the formation of pyridopyrimidine structures. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

The industrial production of GDC-0349 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to remove impurities and achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

GDC-0349 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of GDC-0349, which may have different biological activities and properties .

Scientific Research Applications

    Chemistry: Used as a tool compound to study the mTOR pathway and its role in cellular processes.

    Biology: Investigated for its effects on cell growth, proliferation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for the treatment of non-small cell lung cancer and other types of cancer.

    Industry: Used in the development of new drugs and therapeutic strategies

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GDC-0349

GDC-0349 is unique in its high selectivity and potency as an ATP-competitive inhibitor of mTOR. It has shown significant efficacy in preclinical studies and has the potential to be developed into a therapeutic agent for various types of cancer .

Properties

IUPAC Name

1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O3/c1-3-25-24(31)26-18-6-4-17(5-7-18)22-27-21-12-29(19-14-33-15-19)9-8-20(21)23(28-22)30-10-11-32-13-16(30)2/h4-7,16,19H,3,8-15H2,1-2H3,(H2,25,26,31)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJOJUGRHPQXGF-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4COC4)C(=N2)N5CCOCC5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4COC4)C(=N2)N5CCOC[C@@H]5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152996
Record name GDC-0349
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207360-89-1
Record name GDC-0349
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207360891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0349
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GDC-0349
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GDC-0349
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/579255I6O9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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